molecular formula C8H10N4 B11921988 8-Ethyl-2-methyl-1H-purine

8-Ethyl-2-methyl-1H-purine

Cat. No.: B11921988
M. Wt: 162.19 g/mol
InChI Key: WGDOLFCLLALKDM-UHFFFAOYSA-N
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Description

8-Ethyl-2-methyl-1H-purine is a derivative of purine, a heterocyclic aromatic organic compound Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-2-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method starts with 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, which is converted to a diazonium salt. This intermediate then reacts with various reagents to introduce the ethyl and methyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 8-Ethyl-2-methyl-1H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .

Scientific Research Applications

8-Ethyl-2-methyl-1H-purine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Ethyl-2-methyl-1H-purine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The ethyl and methyl substitutions can influence its binding affinity and specificity. These interactions can modulate various biological pathways, leading to its observed effects .

Comparison with Similar Compounds

    8-Methyl-1H-purine: Similar structure but lacks the ethyl group.

    2-Ethyl-1H-purine: Similar structure but lacks the methyl group.

    1H-purine: The parent compound without any substitutions.

Uniqueness: The presence of both ethyl and methyl groups in 8-Ethyl-2-methyl-1H-purine makes it unique compared to its analogs.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

8-ethyl-2-methyl-7H-purine

InChI

InChI=1S/C8H10N4/c1-3-7-11-6-4-9-5(2)10-8(6)12-7/h4H,3H2,1-2H3,(H,9,10,11,12)

InChI Key

WGDOLFCLLALKDM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=NC(=NC=C2N1)C

Origin of Product

United States

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